ethyl 3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3’-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3’-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Spiro Compound Formation: The spiro linkage is introduced by reacting the benzothiophene core with appropriate diazole derivatives under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 3’-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s spiro structure can impart unique electronic and optical properties, making it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe in biological systems to study interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-[1,3,4]thiadiazole]: Similar spiro structure but with different substituents.
3,3-Bis(4-methylphenyl)-3H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]: Lacks the ethyl carboxylate group.
Uniqueness
Ethyl 3’-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its specific combination of functional groups and the spiro linkage, which can confer distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in designing new materials or drugs with tailored properties.
Properties
Molecular Formula |
C32H27ClN2O2S2 |
---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
ethyl 4-(3-chlorophenyl)-3',3'-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-carboxylate |
InChI |
InChI=1S/C32H27ClN2O2S2/c1-4-37-30(36)29-34-35(26-9-7-8-25(33)20-26)32(38-29)28-11-6-5-10-27(28)31(39-32,23-16-12-21(2)13-17-23)24-18-14-22(3)15-19-24/h5-20H,4H2,1-3H3 |
InChI Key |
HZDXRJIKEGFONB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(S2)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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